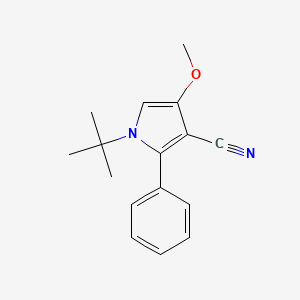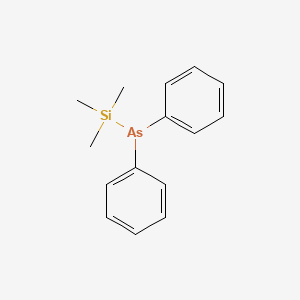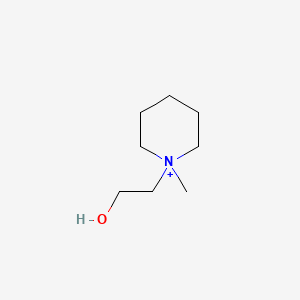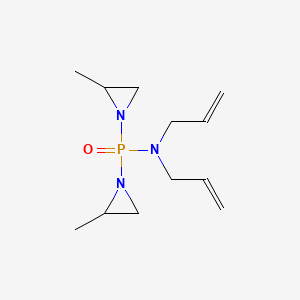![molecular formula C9H15NO B14659885 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one CAS No. 50401-65-5](/img/structure/B14659885.png)
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one is a chemical compound known for its unique structural properties. It features a pyrrolidine ring with an ethenyl and a methyl group attached, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclohexene derivatives, which undergo a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene derivatives: Compounds with similar structural features but different functional groups.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
50401-65-5 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-[(3S,4R)-3-ethenyl-4-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C9H15NO/c1-4-9-6-10(8(3)11)5-7(9)2/h4,7,9H,1,5-6H2,2-3H3/t7-,9+/m0/s1 |
Clave InChI |
ZSWOZGFHXRRVHI-IONNQARKSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@H]1C=C)C(=O)C |
SMILES canónico |
CC1CN(CC1C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)



![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)



![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)

